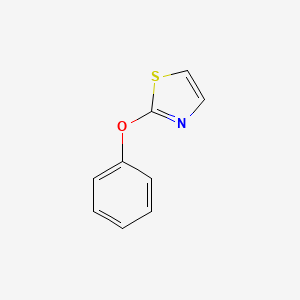![molecular formula C9H7ClOSe B14455667 3-[(4-Chlorophenyl)selanyl]prop-2-enal CAS No. 74824-72-9](/img/structure/B14455667.png)
3-[(4-Chlorophenyl)selanyl]prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenyl)selanyl]prop-2-enal is an organic compound that features a selenium atom bonded to a prop-2-enal group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)selanyl]prop-2-enal typically involves the reaction of 4-chlorophenylselenol with acrolein under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)selanyl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: The selenium atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-Chlorophenyl)selanyl]prop-2-enal has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes involving selenium.
Medicine: Research has explored its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.
Industry: It may be used in the development of new materials and chemical processes that leverage its unique reactivity.
Mechanism of Action
The mechanism by which 3-[(4-Chlorophenyl)selanyl]prop-2-enal exerts its effects involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, which can modulate various biochemical pathways. The compound may target molecular pathways involving oxidative stress and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: This compound has similar selenium-containing structure and has been studied for its effects on oxidative stress and inflammation.
4-Chlorophenylselenol: A precursor in the synthesis of 3-[(4-Chlorophenyl)selanyl]prop-2-enal, it shares similar reactivity patterns.
Uniqueness
This compound is unique due to its specific combination of a 4-chlorophenyl group and a prop-2-enal group bonded to selenium. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
74824-72-9 |
|---|---|
Molecular Formula |
C9H7ClOSe |
Molecular Weight |
245.57 g/mol |
IUPAC Name |
3-(4-chlorophenyl)selanylprop-2-enal |
InChI |
InChI=1S/C9H7ClOSe/c10-8-2-4-9(5-3-8)12-7-1-6-11/h1-7H |
InChI Key |
RLDIUKDLWQPESM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Se]C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


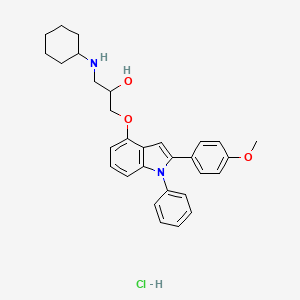
![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)

![(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine](/img/structure/B14455605.png)
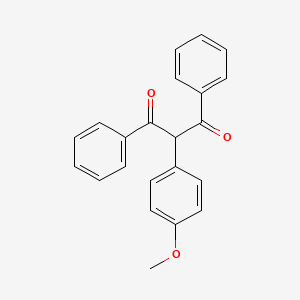
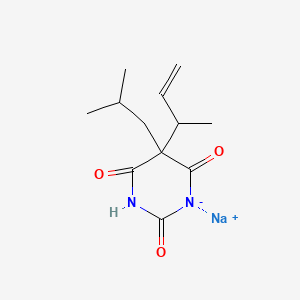
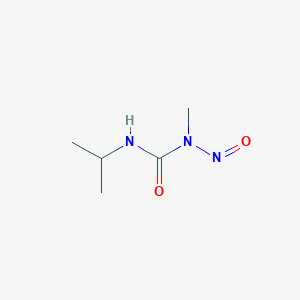
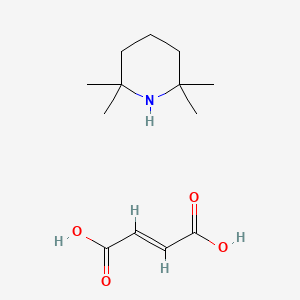
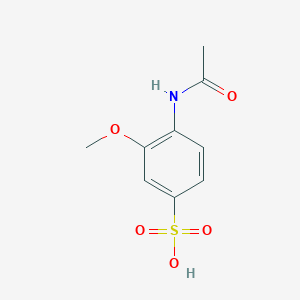

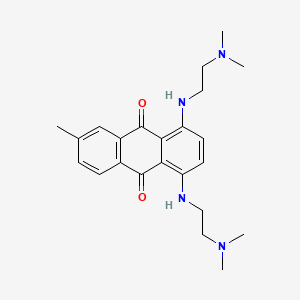
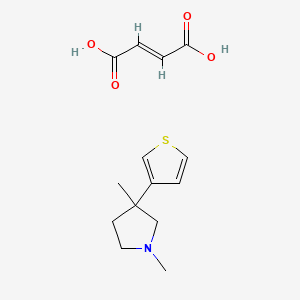
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
